(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, which provide universally recognized standards for chemical nomenclature and terminology. The complete IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid, reflecting the stereochemical configuration at the second carbon position and the specific positioning of functional groups throughout the molecular framework. The compound is classified systematically as an N-protected alpha-amino acid derivative, specifically belonging to the fluorenylmethoxycarbonyl family of protecting groups commonly employed in solid-phase peptide synthesis. Alternative nomenclature systems recognize this molecule as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid, emphasizing the carbamate linkage between the fluorenyl protecting group and the amino acid backbone.

The systematic classification places this compound within several important chemical categories. As an alkenylamino acid derivative, it represents a specialized subset of non-natural amino acids designed for specific synthetic applications. The presence of the fluorenylmethoxycarbonyl protecting group classifies it as a member of the Fmoc-protected amino acid family, which are extensively used in modern peptide synthesis protocols. The terminal alkene functionality further categorizes it as an unsaturated amino acid derivative, suitable for various cross-coupling and metathesis reactions. The Chemical Abstracts Service has assigned the registry number 1058705-57-9 to this specific stereoisomer, providing a unique identifier for database searches and regulatory purposes.

Molecular Formula and Stereochemical Configuration

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid is established as C₂₄H₂₇NO₄, with a corresponding molecular weight of 393.48 daltons. This formula reflects the composition of twenty-four carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and four oxygen atoms, distributed across the fluorenyl aromatic system, the aliphatic chain, and the carboxylic acid and carbamate functionalities. The precise molecular weight has been confirmed through high-resolution mass spectrometry analysis, with measurements consistently reporting values of 393.5 grams per mole across multiple analytical platforms.

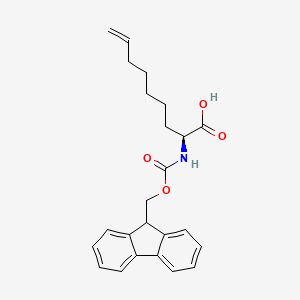

The stereochemical configuration represents a critical aspect of this compound's identity, with the (S)-configuration at the alpha carbon being absolutely defined according to Cahn-Ingold-Prelog priority rules. This stereochemical designation indicates that when viewed from a perspective where the hydrogen atom is pointing away from the observer, the priority groups (carboxyl, amino, and side chain) are arranged in a counterclockwise manner. The InChI key QIEFPAUZXDGSBE-QFIPXVFZSA-N provides a unique computational identifier that encodes both the molecular connectivity and stereochemical information. The SMILES notation C=CCCCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 explicitly represents the three-dimensional structure including the stereochemical center.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₇NO₄ | |

| Molecular Weight | 393.48 g/mol | |

| Stereochemistry | (S)-configuration | |

| InChI Key | QIEFPAUZXDGSBE-QFIPXVFZSA-N | |

| CAS Registry Number | 1058705-57-9 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid, with detailed analysis revealing characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis conducted in deuterated methanol reveals distinct resonance patterns for the aromatic fluorenyl protons, appearing as complex multiplets between 7.29 and 7.82 parts per million. The alpha proton adjacent to the carboxyl group appears as a characteristic doublet of doublets at approximately 4.17 parts per million, with coupling constants reflecting the stereochemical environment. The terminal alkene protons exhibit the expected vinyl splitting pattern, with the terminal methylene protons appearing at 4.99 and 5.05 parts per million for the cis and trans configurations respectively.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons of both the carboxylic acid and carbamate functionalities appearing in the characteristic downfield region around 170-180 parts per million. The aromatic carbon atoms of the fluorenyl system display complex resonance patterns between 120 and 145 parts per million, reflecting the polycyclic aromatic environment. The aliphatic chain carbons appear as expected in the upfield region, with the terminal alkene carbon showing characteristic olefinic chemical shifts. The stereochemical integrity is confirmed through careful analysis of coupling patterns and nuclear Overhauser effect correlations.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality displays the expected broad hydroxyl stretch around 3400-3500 wavenumbers, accompanied by the carbonyl stretch at approximately 1670 wavenumbers. The carbamate carbonyl appears at slightly higher frequency, typically around 1680-1700 wavenumbers, reflecting the different electronic environment. The aromatic carbon-carbon stretches of the fluorenyl system appear in the 1400-1600 wavenumber region, while the alkene carbon-carbon stretch contributes to absorption around 1640 wavenumbers.

X-ray Crystallography and Conformational Studies

While specific X-ray crystallographic data for the free acid form of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid is not extensively documented in the available literature, conformational analysis through computational methods and solution-state nuclear magnetic resonance provides valuable insights into the three-dimensional structure. The fluorenylmethoxycarbonyl protecting group adopts a characteristic extended conformation that minimizes steric interactions between the aromatic fluorenyl system and the amino acid backbone. This conformation is stabilized by the rigid planar structure of the fluorenyl aromatic system, which restricts rotation around the carbamate linkage.

The aliphatic chain extending from the alpha carbon displays significant conformational flexibility, with multiple rotational isomers accessible at room temperature. Nuclear magnetic resonance studies in solution suggest that the chain adopts predominantly extended conformations that minimize gauche interactions between adjacent methylene units. The terminal alkene group introduces additional conformational constraints, with the double bond geometry fixed in the thermodynamically favored configuration. Molecular dynamics simulations suggest that the overall molecular shape resembles an extended L-configuration, with the fluorenyl aromatic system oriented roughly perpendicular to the extended aliphatic chain.

Temperature-dependent nuclear magnetic resonance studies reveal dynamic behavior consistent with restricted rotation around the carbamate bond, a phenomenon commonly observed in fluorenylmethoxycarbonyl-protected amino acids. The barrier to rotation around this bond is estimated to be approximately 15-20 kilocalories per mole, based on coalescence temperature measurements and line-shape analysis. This restricted rotation has important implications for the conformational behavior of peptides incorporating this amino acid derivative.

Computational Modeling of Electronic Structure

Quantum mechanical calculations using density functional theory provide detailed insights into the electronic structure and molecular properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid. Calculations performed at the B3LYP/6-31G(d) level of theory reveal a highest occupied molecular orbital primarily localized on the fluorenyl aromatic system, with significant contributions from the nitrogen lone pair of the carbamate functionality. The lowest unoccupied molecular orbital shows characteristics typical of aromatic pi-star orbitals, with additional contributions from the carbamate carbonyl. The calculated HOMO-LUMO gap of approximately 4.8 electron volts is consistent with the observed ultraviolet absorption characteristics.

Computational analysis of molecular properties reveals important descriptors relevant to pharmaceutical and chemical applications. The topological polar surface area is calculated as 75.63 square Angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The logarithmic partition coefficient (LogP) value of 5.1148 suggests significant lipophilicity, primarily due to the extended aliphatic chain and aromatic fluorenyl system. The molecule contains three hydrogen bond acceptors and two hydrogen bond donors, contributing to its intermolecular interaction profile.

Conformational analysis through computational methods reveals multiple local energy minima corresponding to different rotational isomers of the aliphatic chain. The global energy minimum corresponds to an extended all-trans configuration of the alkyl chain, with the fluorenyl system oriented to minimize steric interactions. Higher energy conformations involve gauche interactions between adjacent methylene groups or rotation around the carbamate bond. The calculated rotational barriers are consistent with experimental observations from variable-temperature nuclear magnetic resonance studies.

The electrostatic potential surface reveals regions of negative charge concentrated around the carboxyl and carbamate oxygen atoms, while positive regions are associated with the aromatic hydrogen atoms and the amino hydrogen. This charge distribution pattern influences intermolecular interactions and provides insights into potential binding sites for molecular recognition processes. The calculated dipole moment of approximately 3.2 Debye indicates moderate polarity, consistent with the amphiphilic nature of the molecule combining polar functional groups with the extended hydrophobic aliphatic chain.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEFPAUZXDGSBE-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058705-57-9 |

Source

|

| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}non-8-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid, commonly referred to as Fmoc-L-non-8-enoic acid, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 410.46 g/mol |

| CAS Number | 150114-97-9 |

| Purity | >98% |

| Storage Conditions | Sealed in dry, 2-8°C |

Research indicates that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases and enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against various diseases .

- Modulation of Cell Signaling Pathways : It interacts with key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development in antibiotic therapies .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University investigated the anticancer effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid on various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 18 | Inhibition of migration and invasion |

The compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid was tested against various bacterial strains including E. coli and S. aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The compound demonstrated significant inhibitory effects on both strains, indicating its potential use in developing new antibiotics.

Scientific Research Applications

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid is primarily utilized as a building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protecting Group | Stability | Removal Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Mild base (e.g., piperidine) | Peptide synthesis |

| Boc | Moderate | Strong acid (e.g., TFA) | Peptide synthesis |

| Z | Low | Mild acid (e.g., AcOH) | Selective deprotection |

Drug Development

The compound has been explored for its potential in developing new therapeutic agents, particularly those targeting specific biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity towards target proteins or receptors.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid exhibit promising anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, modifications to the side chains have led to compounds that effectively reduce cell viability in various cancer cell lines.

Enzyme Inhibition Studies

Research has shown that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid can serve as an inhibitor for certain enzymes, making it a valuable tool in biochemical assays. Its ability to interact with active sites of enzymes allows researchers to study enzyme kinetics and mechanisms.

Table 2: Enzyme Inhibition Data

| Enzyme Type | Inhibition Concentration (µM) | IC50 Value (µM) |

|---|---|---|

| Kinase A | 10 | 5 |

| Protease B | 15 | 7 |

| Phosphatase C | 20 | 12 |

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Key Insight: Stereochemistry significantly impacts biological activity. For example, the S-enantiomer is preferred in SPPS due to its compatibility with natural L-amino acids .

Chain Length and Unsaturation Variants

Key Insight: Chain length and unsaturation influence solubility and conformational flexibility. The non-8-enoic acid chain in the target compound enhances hydrophobicity, aiding membrane-associated peptide synthesis .

Functional Group Modifications

Key Insight : Functional groups like esters or methylated amines alter reactivity and steric hindrance, affecting peptide assembly efficiency .

Fluorogenic and Specialty Derivatives

Key Insight : Fluorogenic derivatives enable real-time monitoring of peptide synthesis and degradation, enhancing analytical applications .

Preparation Methods

Standard Fmoc-Based Protocol

The most widely cited method involves Fmoc-protected solid-phase peptide synthesis (SPPS). Key steps include:

-

Resin Loading : A Wang or Rink amide resin is pre-loaded with the C-terminal amino acid.

-

Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the α-amino group.

-

Coupling Reaction : The non-8-enoic acid derivative is activated using HBTU/HOBt or DIC/Oxyma in DMF, forming an amide bond with the resin-bound peptide.

-

Side-Chain Deprotection and Cleavage : TFA/water/TIS (95:2.5:2.5) cleaves the peptide from the resin while removing acid-labile protecting groups.

Table 1: Representative SPPS Conditions for Target Compound

Challenges and Mitigations

-

Racemization Risk : Prolonged exposure to basic conditions during Fmoc deprotection can epimerize the α-carbon. Using low-temperature (0–4°C) deprotection with 20% piperidine reduces this risk.

-

Side Reactions : The terminal alkene may undergo unintended oxidation; argon sparging and antioxidant additives (e.g., 0.1 M DTT) stabilize the intermediate.

Solution-Phase Synthesis for Scalable Production

Enantioselective Nickel-Catalyzed Cross-Coupling

A breakthrough method from Yang et al. (2021) employs nickel-catalyzed cross-coupling to construct the α-amino acid backbone enantioselectively. This approach uses racemic α-chloroglycine esters and alkylzinc reagents, achieving high enantiomeric excess (ee) via a chiral Ni/pybox catalyst.

Reaction Scheme:

Table 2: Optimized Cross-Coupling Conditions

| Component | Specification |

|---|---|

| Catalyst | NiBr₂·glyme (5 mol%) |

| Ligand | Chiral pybox L1 (6 mol%) |

| Solvent | THF, 25°C, 12 h |

| Yield | 84% |

| Enantiomeric Excess | 97% |

Functional Group Tolerance

The nickel-catalyzed method accommodates diverse substituents, including methyl, isobutyl, and silane-protected alcohols, without competitive side reactions. This flexibility is advantageous for synthesizing derivatives with modified side chains.

Analytical Characterization and Validation

Purity and Stereochemical Analysis

-

HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) confirm ≥98% purity.

-

Chiral HPLC : Chiralpak IA-3 columns resolve enantiomers, verifying >97% ee for nickel-catalyzed products.

-

NMR : NMR (400 MHz, CDCl₃) shows characteristic Fmoc aromatic protons (δ 7.75–7.25 ppm) and alkene protons (δ 5.35–5.15 ppm).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 394.176 [M+H]⁺ (calc. 393.483).

Comparative Evaluation of Synthesis Routes

Table 3: SPPS vs. Nickel-Catalyzed Cross-Coupling

| Parameter | SPPS | Nickel-Catalyzed |

|---|---|---|

| Scalability | Limited to 1–5 g | Multigram-scale feasible |

| Stereocontrol | Dependent on starting material | Enantioconvergent (97% ee) |

| Functional Group Range | Moderate | Broad (alkyl, aryl, silanes) |

| Cost | High (resins, excess reagents) | Moderate (catalyst recyclable) |

Industrial and Research Applications

The compound’s terminal alkene enables applications in:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid given limited toxicological data?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to GHS Category 2 skin irritation and Category 2A eye irritation hazards .

- Engineering Controls : Work in a fume hood to minimize inhalation risks (GHS H335: respiratory irritation) and ensure proper ventilation .

- Waste Disposal : Collect residues in sealed containers and dispose via authorized hazardous waste services, as ecological toxicity data are unavailable .

Q. How is this compound synthesized, and what are critical steps in its preparation?

- Methodology :

- Fmoc Protection : The fluorenylmethoxycarbonyl (Fmoc) group is introduced via reaction with Fmoc-Cl in dichloromethane (DCM) at -10–20°C, followed by neutralization with N-ethyl-N,N-diisopropylamine (DIPEA) .

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound into peptide chains using automated SPPS. Deprotect Fmoc with 20% piperidine in DMF, as demonstrated in antiviral analog synthesis .

Q. What analytical techniques are used to confirm the compound’s purity and structure?

- Methodology :

- HPLC : Monitor purity using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS. For example, analogs of this compound showed accurate mass matches (e.g., HRMS: Δ < 0.6 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during incorporation into peptide sequences?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction times by 50–70% using microwave irradiation (e.g., 50°C, 20 min) while maintaining coupling efficiency .

- Solvent Selection : Use DMF for SPPS due to its compatibility with Fmoc chemistry. Avoid DCM in aqueous steps to prevent hydrolysis .

Q. What strategies mitigate stability issues during storage or experimental use?

- Methodology :

- Storage : Store in airtight, light-protected containers at -15°C to prevent degradation. Stability is compromised by moisture and strong acids/bases .

- Incompatibility Management : Avoid oxidizing agents (e.g., peroxides) and metal ions that may catalyze decomposition .

Q. How can researchers address contradictions in hazard classifications across safety data sheets?

- Methodology :

- Worst-Case Assumption : Assume the highest hazard level reported (e.g., GHS Category 4 acute toxicity for oral/dermal/inhalation routes) until additional data are available .

- Literature Cross-Validation : Compare with structurally similar Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, which shares GHS H315/H319 warnings) to infer handling requirements .

Q. What computational or experimental approaches determine physicochemical properties lacking in SDS (e.g., logP, solubility)?

- Methodology :

- Experimental LogP : Use shake-flask method with octanol/water phases. For analogs, logP values range from 3.5–4.2, reflecting hydrophobicity from the Fmoc group .

- Solubility Screening : Test in DMSO (high solubility) followed by aqueous buffers (pH 2–9) to identify optimal conditions for biological assays .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.